Pyr-41 Pyr-41 PYR-41 is an ethyl ester resulting from the formal condensation of the carboxy group of 4-{4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol. It is an irreversible and cell-permeable inhibitor of ubiquitin-activating enzyme E1. It has a role as an EC 6.2.1.45 (E1 ubiquitin-activating enzyme) inhibitor and an antineoplastic agent. It is an ethyl ester, a member of furans, a C-nitro compound, a member of pyrazolidines and a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 418805-02-4
VCID: VC0547892
InChI: InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
SMILES: CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Molecular Formula: C17H13N3O7
Molecular Weight: 371.3 g/mol

Pyr-41

CAS No.: 418805-02-4

Cat. No.: VC0547892

Molecular Formula: C17H13N3O7

Molecular Weight: 371.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions.

* For research use only. Not for human or veterinary use.

Pyr-41 - 418805-02-4

CAS No. 418805-02-4
Molecular Formula C17H13N3O7
Molecular Weight 371.3 g/mol
IUPAC Name ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Standard InChI InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
Standard InChI Key ARGIPZKQJGFSGQ-LCYFTJDESA-N
Isomeric SMILES CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
SMILES CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Appearance Brown solid powder

Chemical Identity and Structural Properties

PYR-41, chemically designated as ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, is a synthetic small molecule with a molecular weight of 371.3 Da . Its structure features a nitro-furan moiety linked to a pyrazolidine-dione core, enabling covalent interaction with the active-site cysteine of E1 enzymes . The compound’s solubility is limited to polar aprotic solvents such as DMSO (74 mg/mL), with negligible solubility in water or ethanol .

Table 1: Physicochemical Properties of PYR-41

PropertyValueSource
Molecular FormulaC₁₇H₁₃N₃O₇
CAS Number418805-02-4
Purity≥98% (HPLC)
IC₅₀ (E1 Inhibition)5–10 μM
Storage Conditions-20°C, protected from light

Mechanism of Action

PYR-41 irreversibly inhibits UBA1, the enzyme responsible for activating ubiquitin in the first step of the ubiquitination cascade . By covalently modifying the E1 active site, it prevents ubiquitin transfer to E2 conjugating enzymes, thereby blocking proteasomal degradation of substrates such as IκBα and p53 . Paradoxically, PYR-41 induces accumulation of high-molecular-weight ubiquitinated proteins, likely due to inhibition of deubiquitinases (DUBs) like USP5 . Concurrently, it enhances sumoylation by diverting ubiquitin-conjugating machinery toward SUMO pathways .

Pharmacological Effects

Anti-Inflammatory and Organ-Protective Actions

In murine sepsis models induced by cecal ligation and puncture (CLP), PYR-41 (5 mg/kg IV) reduced serum proinflammatory cytokines by 77–89% (TNF-α, IL-1β, IL-6) and attenuated lung injury markers (myeloperoxidase activity, caspase-3 degradation) . Histological analysis revealed a 74% reduction in alveolar damage, correlating with restored IκB levels and suppressed NF-κB activation in macrophages . Survival rates improved from 42% to 83% over 10 days .

Table 2: Preclinical Findings in Sepsis Models

ParameterEffect of PYR-41Source
Serum TNF-α↓79% vs. vehicle
Lung MPO Activity↓64%
COX-2 mRNA Expression↓56%
10-Day Survival83% vs. 42% (vehicle)

Cardioprotective Effects

In angiotensin II-induced cardiac hypertrophy, PYR-41 (5–10 mg/day) attenuated systolic blood pressure elevation by 18–32% and reduced myocardial fibrosis by 45% . Mechanistically, it inhibited PTEN degradation, suppressing AKT, ERK1/2, and STAT3 signaling pathways . Echocardiography demonstrated improved ejection fraction (68% vs. 54% in controls) and reduced left ventricular wall thickness .

Biochemical and Cellular Effects

p53 Stabilization and Apoptosis

PYR-41 inhibits MDM2-mediated ubiquitination of p53, increasing its half-life from <30 minutes to >4 hours in cancer cells . This stabilization activates p21-dependent cell cycle arrest and apoptosis, particularly in transformed cells . In Jurkat T-cells, 50 μM PYR-41 induced 70% caspase-3 activation within 24 hours .

SUMO Pathway Modulation

By sequestering E1 enzymes, PYR-41 elevates global sumoylation levels by 3–5 fold, as observed in HeLa cells . This effect is temperature-sensitive, with maximal sumoylation achieved at 37°C .

ParameterRecommendationSource
GHS ClassificationH302 (Harmful if swallowed)
H317 (May cause skin allergy)
PPE RequirementsGloves, lab coat, eye protection
DisposalIncinerate at 800°C

Future Directions and Limitations

While PYR-41 has proven invaluable in elucidating ubiquitination dynamics, its clinical translation is hindered by off-target effects on DUBs and kinases like Bcr-Abl . Second-generation analogs with improved selectivity (e.g., PYR-61) are under investigation . Ongoing research explores its utility in neurodegenerative diseases, where protein aggregation is ubiquitin-dependent .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :